molecular formula C12H16BrNO2 B3113398 2-Bromo-N-(4-butoxyphenyl)acetamide CAS No. 195393-56-7

2-Bromo-N-(4-butoxyphenyl)acetamide

Cat. No.: B3113398
CAS No.: 195393-56-7
M. Wt: 286.16 g/mol
InChI Key: DWTUYZPAEVMSBT-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-butoxyphenyl)acetamide is a brominated acetamide derivative characterized by a para-butoxyphenyl substituent. The butoxy group (C₄H₉O) at the para position likely enhances lipophilicity compared to smaller substituents (e.g., methoxy or fluoro), influencing solubility and biological interactions .

Properties

IUPAC Name

2-bromo-N-(4-butoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-3-8-16-11-6-4-10(5-7-11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTUYZPAEVMSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-butoxyphenyl)acetamide typically involves the bromination of N-(4-butoxyphenyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the acetamide group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-butoxyphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N-(4-butoxyphenyl)acetamide is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biochemistry: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-butoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This can lead to the inhibition or activation of the target’s biological function, depending on the context .

Comparison with Similar Compounds

Key Observations :

  • Butoxy vs.
  • Bromine Position : Bromine on the acetamide chain (as in 2-bromo derivatives) introduces reactivity for nucleophilic substitution, enabling further chemical modifications .

Physicochemical Properties

  • Melting Points :
    • 2-Bromo-N-(4-bromophenyl)acetamide: 148–150°C .
    • N-(4-Bromophenyl)acetamide: Bond lengths (C1–C2: 1.501 Å, C6–Br: 1.8907 Å) indicate structural rigidity compared to chloro- or fluoro-substituted analogs .
  • Solubility : Methoxy and fluoro derivatives exhibit higher solubility in polar solvents due to electronegative substituents, whereas bromo and butoxy analogs favor organic solvents .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Profile
This compound N/A 302.17 Low (organic solvents)
2-Bromo-N-(4-fluorophenyl)acetamide N/A 215.06 Moderate (DMSO/EtOH)
2-Bromo-N-(4-bromophenyl)acetamide 148–150 307.96 Low (DCM/THF)
N-(4-Methoxyphenyl)acetamide N/A 165.19 High (water/EtOH)

Biological Activity

2-Bromo-N-(4-butoxyphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. With a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of approximately 284.17 g/mol, this compound features a bromine atom, a butoxyphenyl group, and an acetamide functional group. This article explores the biological activity of this compound, highlighting its interactions with biological targets, potential therapeutic effects, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the bromination of N-(4-butoxyphenyl)acetamide. Common methods include:

  • Bromination using Bromine or N-bromosuccinimide : This method allows for selective bromination at the desired position under controlled conditions.
  • Oxidation Reactions : Utilizing oxidizing agents like potassium permanganate or chromium trioxide can yield various oxidized forms of the compound.

Structural Characteristics

The compound's structure allows for various chemical modifications, which can influence its biological activity. The presence of both bromine and butoxy groups contributes to its unique reactivity profile, making it valuable for specific research applications.

Research indicates that this compound may interact with specific enzymes or receptors in biological systems. The unique structural features facilitate binding to these targets, potentially leading to therapeutic effects. Ongoing studies aim to elucidate these mechanisms further.

Anticancer Activity

The compound's potential as an anticancer agent is particularly noteworthy. In vitro studies involving structurally related compounds have shown promising results against human breast adenocarcinoma cell lines (e.g., MCF7). These studies utilized assays such as Sulforhodamine B (SRB) to measure cytotoxicity and cell proliferation inhibition . The specific interactions of this compound with cancer cell pathways remain an area of active investigation.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-N-phenylacetamideLacks butoxy groupDifferent reactivity due to absence of butoxy substituent
N-(4-butoxyphenyl)acetamideNo bromine substitutionMore stable and less reactive than brominated analog
2-Chloro-N-(4-butoxyphenyl)acetamideChlorine instead of bromineDifferent chemical behavior due to chlorine's electronegativity

The combination of the bromine atom and the butoxyphenyl moiety in this compound provides distinct chemical properties that enhance its potential for specific applications in pharmacological research.

Case Studies and Research Findings

Several studies have explored the biological significance of compounds within the same family as this compound. For example:

  • Antiproliferative Effects : A study demonstrated that certain derivatives exhibited significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM. These findings underscore the potential for developing new anticancer agents based on similar structural frameworks .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has provided insights into how these compounds interact at the molecular level with their targets, revealing binding affinities that could inform future drug design efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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